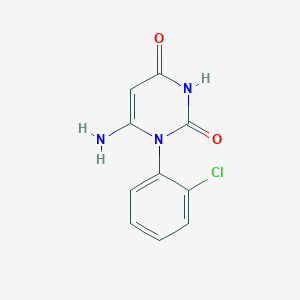

6-amino-1-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione

Description

6-Amino-1-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a 2-chlorophenyl group at the N1 position and an amino substituent at the C6 position. Its molecular formula is C₁₀H₈ClN₃O₂, with a molecular weight of 253.65 g/mol . The compound is synthesized via the reaction of 5,6-diaminouracil with selenium dioxide under fusion conditions, yielding a light yellow solid with a moderate yield of 56% . Structural confirmation is achieved through FTIR, ¹H-NMR, and GC-MS analysis .

Properties

IUPAC Name |

6-amino-1-(2-chlorophenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-6-3-1-2-4-7(6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCCSRJMCBLFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC(=O)NC2=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzylamine with cyanoacetic acid followed by cyclization with urea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-amino-1-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-amino-1-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor antagonism, the compound binds to the receptor and blocks the binding of endogenous ligands, leading to a decrease in receptor activation and downstream signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrimidine-diones are highly dependent on substituent patterns. Key analogs include:

Structure-Activity Relationships (SAR)

- N1 Substituents : Aromatic groups (e.g., 2-chlorophenyl, p-tolyl) enhance lipophilicity and target binding. Fluorophenyl analogs () may offer improved pharmacokinetics.

- C6 Modifications: Amino groups enable derivatization (e.g., azo coupling in ), while hydroxyl or methyl groups () alter electronic properties.

- Core Modifications : Fused rings (e.g., cyclopenta in ) or bis-pyrimidines () introduce conformational constraints affecting bioactivity.

Biological Activity

6-amino-1-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic applications, including anticancer properties and enzyme inhibition. The presence of a chlorine atom in its structure enhances its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 237.64 g/mol. The compound features an amino group at the 6th position and two keto groups at the 2nd and 4th positions of the pyrimidine ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : The compound can modulate receptor activities, potentially influencing signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable study synthesized quinazoline-pyrimidine hybrids, including this compound, which were tested against several cancer cell lines (MCF-7, A549, SW-480). The results indicated significant antiproliferative activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6n | A549 | 5.9 ± 1.69 |

| 6n | SW-480 | 2.3 ± 5.91 |

| 6n | MCF-7 | 5.65 ± 2.33 |

These findings suggest that compounds with halogen substitutions on the phenyl ring exhibit enhanced biological activity compared to unsubstituted compounds .

Antimicrobial Activity

In addition to anticancer properties, pyrimidine derivatives have shown promising antimicrobial activities. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 16 µg/mL against certain bacterial strains .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by structural modifications:

- Halogen Substitutions : The presence of halogen atoms generally increases potency.

- Positioning of Substituents : Substituents at the para position are often more effective than those at the meta position.

Case Studies

A series of studies have explored the synthesis and evaluation of various derivatives of this compound:

- Synthesis and Evaluation : A recent investigation synthesized a range of pyrimidine derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most potent derivative exhibited IC50 values significantly lower than standard chemotherapeutics like Cisplatin .

- Docking Studies : Computational studies have been conducted to analyze binding interactions with targets such as EGFR (Epidermal Growth Factor Receptor), providing insights into the mechanism by which these compounds exert their effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-1-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via alkylation or functionalization of the pyrimidine core. For example:

- Alkylation : Reacting 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with alkyl iodides (e.g., ethyl or propyl iodide) in polar solvents like DMF, using potassium carbonate as a base. Yields range from 40% to 53% depending on substituents .

- Functionalization : Introducing heterocyclic moieties (e.g., thiazole) via reactions with thioacetamide in acetic acid, followed by alkylation with benzyl chlorides or chloroacetamides .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Structural validation relies on spectroscopic and chromatographic techniques:

- NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for chlorophenyl groups) and NH/NH protons (δ 4.8–5.0 ppm). confirms carbonyl carbons (C=O) at ~150–160 ppm .

- LCMS : Molecular ion peaks ([M+H]) and fragmentation patterns are matched with theoretical values. For instance, [M+H] = 196.2 for a cyclopropyl-ethyl derivative .

Advanced Research Questions

Q. How can alkylation reactions be optimized to introduce diverse substituents on the pyrimidine core?

- Methodological Answer : Optimization involves:

- Solvent Selection : DMF enhances reactivity for bulky substituents (e.g., benzyl groups) due to its high polarity .

- Base Choice : Potassium carbonate (KCO) promotes efficient deprotonation, improving alkylation yields to >50% .

- Temperature Control : Reactions at 60–80°C balance reactivity and side-product formation. For example, 1-alkyl-5-methyl-6-thiazole derivatives are isolated as crystalline solids after 12–24 hours .

Q. What strategies are used to analyze hydrogen bonding and crystal packing in pyrimidine-dione derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯O and O–H⋯O bonds). For 6-(trifluoromethyl) derivatives, hydrogen-bonded dimer formation is observed in the crystal lattice .

- Thermal Analysis : Melting points (e.g., 186–187°C for cyclopropyl-ethyl derivatives) correlate with crystallinity and purity .

Q. How are pyrimidine-dione derivatives evaluated for biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Target Selection : Derivatives are screened against kinases like eEF-2K using enzymatic assays. IC values are determined via dose-response curves .

- SAR Studies : Modifying substituents (e.g., cyclopropyl vs. ethyl groups) impacts inhibitory potency. For example, bulkier groups enhance binding affinity to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.